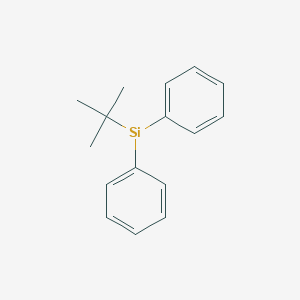

t-Butyldiphenyl silane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

t-Butyldiphenyl silane (TBDPS) is a silicon-based compound widely used as a protective group in organic synthesis, particularly for hydroxyl groups. Its structure consists of a tert-butyl group and two phenyl groups attached to a silicon atom, providing steric bulk and chemical stability. The tert-butyldiphenylsilyl (TBDPS) group is introduced via its chloro derivative, tert-butyldiphenylchlorosilane (TBDPSCl, C₁₆H₁₉ClSi, MW 274.86), which reacts efficiently with alcohols under mild conditions . Key properties include:

Preparation Methods

Synthetic Routes and Reaction Conditions: t-Butyldiphenyl silane can be synthesized through the reaction of tert-butyl chloride with diphenylsilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of a base such as pyridine or 2,6-lutidine to facilitate the formation of the silyl ether .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Protection of Alcohols

TBDPS-Cl is frequently employed to protect primary and secondary alcohols as their TBDPS ethers . In the presence of ammonium nitrate or ammonium perchlorate in DMF, the reaction between TBDPS-Cl and a primary alcohol, such as benzyl alcohol, yields the corresponding silyl ethers rapidly .

Reaction with Hemiacetals

TBDPS-Cl converts hemiacetals into ring-opened silyl ether carbonyl compounds instead of mixed acetals, likely due to the steric hindrance of the bulky TBDPS group .

Preparation of tert-Butyl Diphenyl Chlorosilane

A method for preparing tert-butyl diphenyl chlorosilane involves reacting tetrahydrofuran, magnesium, tert-butyl chloride, and diphenyl dichlorosilane . The process includes several steps:

-

Reacting tetrahydrofuran, magnesium, and part of the tert-butyl chloride in a reactor .

-

Cooling the reactor to room temperature and adding a catalyst .

-

Cooling, adding an inert solvent (methylbenzene), and stirring .

-

Distilling the filtrate under reduced pressure to obtain tert-butyl diphenyl chlorosilane .

Additional Reactions

TBDPS group can be removed using a reaction that releases the tert-butyl group as gaseous isobutene, forming a silyl ester. This silyl ester can be hydrolyzed to the final product through an aqueous workup .

Scientific Research Applications

Key Applications

-

Pharmaceutical Intermediates

- t-Butyldiphenyl silane is extensively used in the synthesis of pharmaceutical compounds. It protects sensitive functional groups during the synthesis process, allowing for complex molecular structures to be constructed without unwanted side reactions. For instance, it has been employed in synthesizing p-benzophenoxazole, which exhibits activity against thromboxane receptors and is relevant for treating circulatory diseases .

- Silicification Agent

- Organic Synthesis

Case Study 1: Synthesis of p-Benzophenoxazole

In a study involving the synthesis of p-benzophenoxazole using this compound as a protective agent, researchers demonstrated its effectiveness in maintaining selectivity during complex reactions. The use of TBDPSCl allowed for high yields while minimizing side products, showcasing its utility in pharmaceutical applications .

Case Study 2: Protection of Alcohols

A detailed investigation into the protection of alcohols with this compound revealed its superior stability compared to other silyl protecting groups under acidic conditions. This study highlighted how TBDPS ethers could be selectively retained and removed under specific conditions, providing insights into optimizing synthetic routes in organic chemistry .

Comparative Data Table

| Property/Characteristic | This compound | Other Silyl Protecting Groups |

|---|---|---|

| Stability Under Acidic Conditions | High | Moderate |

| Reactivity with Alcohols | Selective | Varies |

| Yield in Pharmaceutical Synthesis | High | Varies |

| Removal Conditions | Hydrolysis | Depends on protecting group |

Mechanism of Action

The mechanism of action of t-Butyldiphenyl silane involves its ability to act as a silylating agent. The compound reacts with hydroxyl groups to form silyl ethers, protecting the hydroxyl group from further reactions. This protection is crucial in multi-step organic syntheses, where selective reactions are necessary . The molecular targets include hydroxyl groups in alcohols, phenols, and other compounds containing reactive hydrogen atoms .

Comparison with Similar Compounds

Comparison with Similar Silane Compounds

Silyl Protecting Groups

t-Butyldimethylsilyl (TBS)

- Structure : t-BuMe₂Si-

- Molecular Weight : 132.3 g/mol (TBSCl).

- Reactivity : Less steric hindrance than TBDPS, allowing faster silylation of secondary alcohols.

- Deprotection : Removed under milder conditions (e.g., TBAF or dilute acids) compared to TBDPS, which requires stronger acids (e.g., HF) .

Triisopropylsilyl (TIPS)

- Structure : i-Pr₃Si-

- Molecular Weight : 222.4 g/mol (TIPSCl).

- Stability : More resistant to nucleophilic attack than TBDPS due to greater steric bulk.

- Applications : Preferred for protecting terminal alkynes in cross-coupling reactions .

Table 1: Comparison of Silyl Protecting Groups

| Silane | Structure | Molecular Weight | Deprotection Agent | Stability to Acid |

|---|---|---|---|---|

| TBDPS | t-BuPh₂Si- | 274.86 | HF, TBAF | High |

| TBS | t-BuMe₂Si- | 132.3 | TBAF, AcOH | Moderate |

| TIPS | i-Pr₃Si- | 222.4 | TBAF | Very High |

Chlorinated Silanes

tert-Butyldimethylchlorosilane (TBDMSCl)

- Structure : t-BuMe₂SiCl.

- Applications : Faster reaction kinetics than TBDPSCl but offers less steric protection. Commonly used for temporary hydroxyl protection in carbohydrate chemistry .

Triethylchlorosilane

- Structure : Et₃SiCl.

- Reactivity : Smaller size allows silylation of hindered alcohols but provides minimal steric protection.

- Cost: More economical than TBDPSCl but less versatile in complex syntheses .

Silane Coupling Agents

Amino Silanes (KH550)

- Structure : H₂N(CH₂)₃Si(OMe)₃.

- Applications: Enhances adhesion between organic polymers and inorganic substrates (e.g., rubber-cement composites). Improves mechanical properties by 10–20% via interfacial bonding .

Epoxy Silanes (KH560)

- Structure : (CH₂OCH₂)CHCH₂O(CH₂)₃Si(OMe)₃.

Key Difference: Unlike TBDPS, coupling agents like KH550/KH560 contain functional groups (e.g., NH₂, epoxy) that chemically bridge organic and inorganic phases, whereas TBDPS serves primarily as a protective group .

Biological Activity

t-Butyldiphenyl silane (C16H19Si) is an organosilicon compound that has garnered attention in various fields, particularly in drug discovery and biochemical applications. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by its silane functional group attached to two phenyl groups and a tert-butyl group. Its chemical structure contributes to unique properties that facilitate interactions in biological systems.

Mechanisms of Biological Activity

-

Silicon's Role in Drug Discovery : Silicon-containing compounds like this compound have been shown to alter pharmacokinetic properties, such as:

- Bonding : Silicon can modify bond strength and favor the formation of bioisosteres, enhancing drug potency.

- Lipophilicity : Increased lipophilicity improves tissue distribution and cell penetration, which is crucial for drug efficacy .

- Metabolic Stability : The presence of silicon can lead to altered metabolic pathways, prolonging the half-life of therapeutic agents .

- Enzyme Interaction : Research indicates that this compound can act as a substrate or inhibitor for various enzymes. For instance, it has been utilized in spectrophotometric assays to quantify hydrolytic activity of enzymes like silicatein-α . This suggests its potential role in enzyme modulation and as a biochemical probe.

Case Study 1: Enzyme Inhibition

A study examined the inhibitory effects of this compound on human lysosomal α-L-fucosidase (FUCA1). The compound demonstrated competitive inhibition, suggesting its utility in studying fucosidase-related pathways in cellular models .

Case Study 2: Spectrophotometric Assays

In another investigation, this compound was employed as a colorimetric probe for fluoride ions. The results indicated that the compound can facilitate the determination of kinetic parameters for enzymatic reactions involving silicatein-α, highlighting its application in enzyme kinetics studies .

Biological Activity Data Table

| Property | Description | Potential Application |

|---|---|---|

| Bonding Alteration | Changes bond strength and promotes bioisosteres | Drug design and optimization |

| Lipophilicity Increase | Enhances tissue distribution and cell penetration | Improved pharmacokinetics |

| Enzyme Modulation | Acts as substrate/inhibitor for various enzymes | Biochemical assays and therapeutic development |

| Inhibition of FUCA1 | Demonstrates competitive inhibition | Targeting fucosidase-related disorders |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for t-Butyldiphenyl silane, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling reactions between t-butylchlorosilane and diphenylchlorosilane derivatives in anhydrous tetrahydrofuran (THF) with triethylamine as a base. Key variables include stoichiometric ratios, reaction time (e.g., 3 days at room temperature for complete conversion), and purification via column chromatography to isolate the product . Yield optimization requires inert atmospheres (e.g., nitrogen) to prevent hydrolysis and careful monitoring via thin-layer chromatography (TLC) .

Q. How should this compound be handled to ensure stability during experiments?

- Methodological Answer : Store under inert gas (argon/nitrogen) in sealed, moisture-free containers at –20°C. Degradation pathways, such as hydrolysis or oxidation, can be monitored using 29Si NMR to detect silanol formation or gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts . Pre-experiment purity checks via HPLC are recommended .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR; 1H, 13C, 29Si) confirms structural integrity, while Fourier-transform infrared spectroscopy (FTIR) identifies Si–C and Si–Ph bonds. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (if crystalline) provides definitive structural proof .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in this compound synthesis?

- Methodological Answer : Use design-of-experiments (DoE) approaches to test variables:

- Catalysts : Transition-metal catalysts (e.g., Pd) for selective coupling.

- Solvent polarity : THF vs. dichloromethane for solubility and reaction kinetics.

- Temperature : Elevated temperatures (50–60°C) may reduce reaction time but risk side reactions.

Statistical tools like ANOVA can identify significant factors .

Q. How should researchers address contradictions in reported reactivity data for this compound?

- Methodological Answer : Cross-validate results using multiple analytical techniques (e.g., compare NMR with Raman spectroscopy). Replicate experiments under standardized conditions (e.g., controlled humidity, inert atmosphere). Meta-analyses of literature data can highlight methodological discrepancies, such as variations in solvent purity or catalyst loading .

Q. What role does this compound play in polymer composite synthesis, and how can its efficacy be quantified?

- Methodological Answer : As a coupling agent, it enhances interfacial adhesion in silica-polymer composites. Efficacy is measured via tensile testing (ASTM D638) or dynamic mechanical analysis (DMA). Surface modification can be quantified using X-ray photoelectron spectroscopy (XPS) to assess Si–O–Si bond formation .

Q. What computational models are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and thermodynamic favorability. Molecular dynamics (MD) predict solvation effects. Validate models against experimental kinetic data (e.g., Arrhenius plots) .

Q. Data Analysis & Experimental Design

Q. How can researchers design experiments to study degradation pathways of this compound under environmental stress?

- Methodological Answer : Use accelerated aging tests (e.g., 70°C/75% humidity) with periodic sampling. Analyze degradation products via GC-MS or liquid chromatography–tandem mass spectrometry (LC-MS/MS). Kinetic modeling (e.g., first-order decay) quantifies degradation rates .

Q. What statistical methods are appropriate for analyzing variability in silane-based surface modification studies?

- Methodological Answer : Apply multivariate regression to correlate surface roughness (AFM data) with silane concentration. Use chi-square tests to compare categorical outcomes (e.g., adhesion success/failure). Bootstrap resampling handles small sample sizes .

Q. How can this compound be integrated into hybrid materials for advanced applications (e.g., optoelectronics)?

Properties

Molecular Formula |

C16H19Si |

|---|---|

Molecular Weight |

239.41 g/mol |

InChI |

InChI=1S/C16H19Si/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 |

InChI Key |

KTQKOGBTMNDCFG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.